

Foundational Research on IMP-1710: A Technical Guide for Neurodegeneration Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent, selective, and covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) highly expressed in the brain.[1][2][3] Dysfunction of UCHL1 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's, making it a compelling therapeutic target.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on **IMP-1710**, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and the underlying signaling pathways relevant to neurodegeneration.

Introduction to IMP-1710 and its Target, UCHL1

IMP-1710 is a novel, activity-based probe for UCHL1, developed to facilitate the study of this enzyme's function and its role in disease.[1][2] UCHL1 is one of the most abundant proteins in the brain, constituting 1-2% of the total soluble protein. It plays a critical role in the ubiquitin-proteasome system (UPS) by recycling ubiquitin monomers, thereby maintaining ubiquitin homeostasis.[1][2] Dysregulation of the UPS is a well-established hallmark of neurodegenerative disorders, leading to the accumulation of misfolded and aggregated proteins.



Quantitative Data: Potency and Selectivity of IMP-1710

IMP-1710 exhibits potent and highly selective inhibition of UCHL1. The following tables summarize the key quantitative data from foundational studies.

Table 1: In Vitro Potency of IMP-1710 and Related Compounds against UCHL1[1][2]

Compound	Target	Assay Type	IC50 (nM)
IMP-1710	UCHL1	Fluorescence Polarization	38
Compound 1 (Parent)	UCHL1	Fluorescence Polarization	90
IMP-1711 (Inactive enantiomer)	UCHL1	Fluorescence Polarization	>100,000

Table 2: Selectivity Profile of IMP-1710 against a Panel of Deubiquitylating Enzymes (DUBs)[5]



DUB Target	% Inhibition at 1 μM IMP-1710
UCHL1	100
UCHL3	<10
USP2	<5
USP5	<5
USP7	<5
USP8	<5
USP11	<5
USP14	<5
USP15	<5
USP21	<5
USP28	<5
OTUB1	<5
OTUD1	<5
Cezanne	<5
TRABID	<5
A20	<5
CYLD	<5
BAP1	<5
ATXN3	<5
AMSH	<5

Signaling Pathways in Neurodegeneration

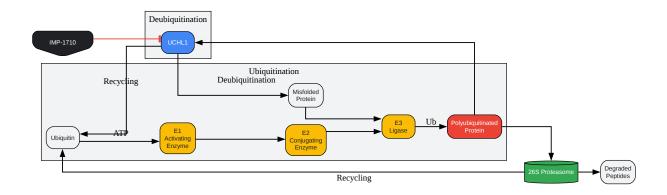
UCHL1 is implicated in key signaling pathways that are central to the pathogenesis of neurodegenerative diseases.

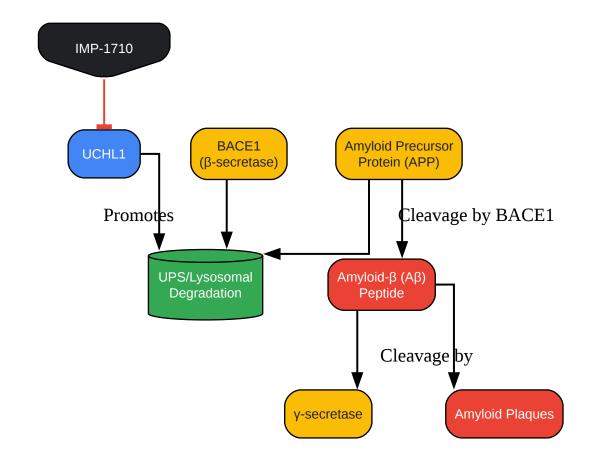


Ubiquitin-Proteasome System (UPS) and Protein Degradation

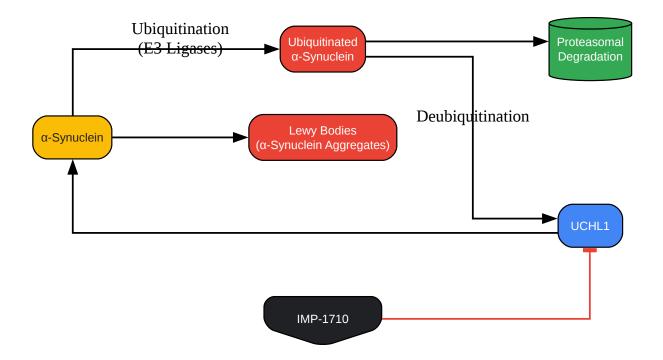
UCHL1's primary role is to maintain the pool of monomeric ubiquitin, which is essential for the proper functioning of the UPS. In neurodegenerative diseases, impaired UPS function leads to the accumulation of toxic protein aggregates. By inhibiting UCHL1, **IMP-1710** can be used to probe the consequences of reduced ubiquitin recycling on the degradation of disease-relevant proteins.



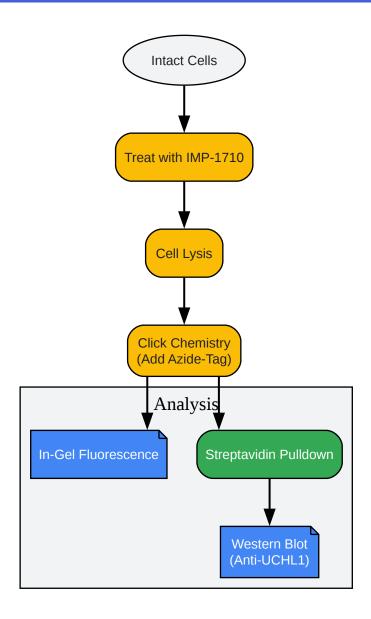












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